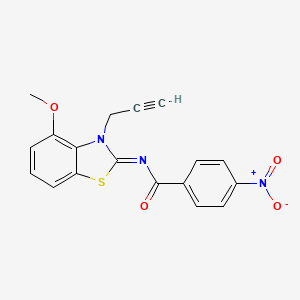

![molecular formula C23H20N2O3 B2453534 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 33723-38-5](/img/structure/B2453534.png)

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

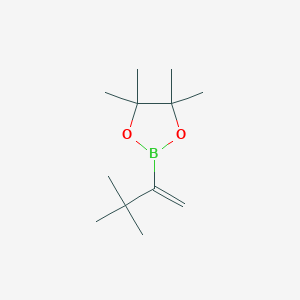

The compound “3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole” is a complex organic molecule. It contains a methoxyphenyl group, a nitroethyl group, and a phenyl group attached to an indole ring . The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent, which is known to have a sweet, fruity, nutty aroma . The nitroethyl group contains a nitro functional group (-NO2) attached to an ethyl group .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C17H16N2O3/c1-22-13-8-6-12 (7-9-13)16 (11-19 (20)21)15-10-18-17-5-3-2-4-14 (15)17/h2-10,16,18H,11H2,1H3 . This indicates that the molecule contains 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 296.33 . It is a powder at room temperature . The melting point is between 147-152 degrees Celsius .Aplicaciones Científicas De Investigación

Antibacterial Activity

A synthesis involving 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole and its derivatives showed notable antibacterial potency. Specifically, certain 4-(trifluoromethyl)phenyl derivatives exhibited higher antibacterial effectiveness against E. coli and S. aureus, highlighting their potential in microbial resistance studies (Al-Hiari et al., 2006).

Synthesis of Derivatives

The synthesis of novel methoxy derivatives of 2-phenyl-1H-benz[g]indole, including compounds related to this compound, was described. This process involved the condensation of α-naphthyl-amines with N-phenacyl-pyridinium salts, demonstrating the compound's versatility in organic synthesis (Ferlin et al., 1989).

Reactions with Triethylamine

In a study exploring the reactivity of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, it was observed that the 4-methoxyphenyl derivative gave a mixture of imidazo[1,2-a]pyridine and 2-pyridylaminoindole. This research provides insight into the chemical behavior of compounds structurally similar to this compound (Khalafy et al., 2002).

Antimicrobial and Antitumor Agents

Derivatives of spiro-indole-pyrrolidine ring systems, similar to this compound, have been used as antimicrobial and antitumor agents. These compounds have also been identified as inhibitors of the human NKI receptor, showcasing their potential in pharmacology and medicinal chemistry (Sundar et al., 2011).

Antioxidant and Cytotoxicity Properties

Various derivatives of 6-methoxytetrahydro-β-carboline, structurally related to the compound , exhibited moderate antioxidant properties and displayed cytotoxicity activities on non-tumorous cell lines. This highlights the potential of these compounds in developing new antioxidant agents (Goh et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting a wide range of potential targets.

Mode of Action

Indole derivatives are known for their diverse biological and clinical applications , implying that the mode of action could vary depending on the specific target and the biological context.

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities , suggesting that they may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , the effects could range from changes in cellular signaling to alterations in gene expression, among others.

Propiedades

IUPAC Name |

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-28-18-13-11-16(12-14-18)20(15-25(26)27)22-19-9-5-6-10-21(19)24-23(22)17-7-3-2-4-8-17/h2-14,20,24H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQZMVXQWYBIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2453455.png)

![3-(3-methoxyphenyl)-7-(4-(methylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2453460.png)

![4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde](/img/structure/B2453463.png)

![1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide](/img/structure/B2453465.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2453467.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453469.png)

![1-N-[3-(2-Oxoazetidin-1-yl)phenyl]-4-phenylpiperidine-1,4-dicarboxamide](/img/structure/B2453473.png)